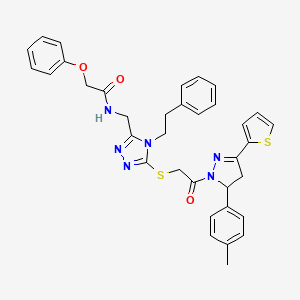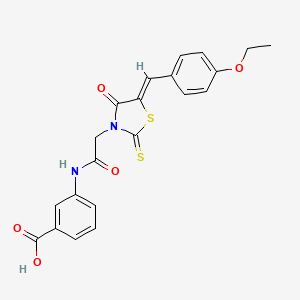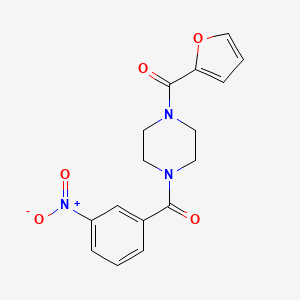
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. The papers provided discuss various sulfonamide compounds with different substituents and their synthesis methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship studies and biochemical characterization . Similarly, substituted benzenesulfonamides were prepared and evaluated as membrane-bound phospholipase A2 inhibitors, with the N-(phenylalkyl)piperidine derivatives showing optimum potency . The synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved through condensation reactions, and the product was characterized by spectroscopic techniques and X-ray crystallography .
Molecular Structure Analysis
The molecular structures of the synthesized sulfonamides were characterized using various techniques, including X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed that it crystallizes in the monoclinic space group with the piperidine ring adopting a chair conformation . The geometry around the sulfur atom was found to be a distorted tetrahedron. Similarly, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide were reported, showing different conformations and hydrogen bonding patterns .
Chemical Reactions Analysis
The papers describe various chemical reactions used to synthesize the sulfonamide derivatives. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride was used for the conversion of thioglycosides to glycosyl triflates and for forming diverse glycosidic linkages . The synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties involved reactions with various nucleophiles such as morpholine, ammonia, and piperidine . These reactions highlight the versatility of sulfonamide chemistry in generating compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized sulfonamides are influenced by their molecular structures. The presence of different substituents such as phenylthiazol, triazine moieties, and chlorobenzene groups affects the compounds' solubility, stability, and reactivity. For instance, the introduction of triazine moieties into benzenesulfonamides was found to confer potent inhibitory activity against human carbonic anhydrase isoforms, suggesting that these structural motifs can significantly impact the biological properties of the compounds . Additionally, the antioxidant and enzyme inhibitory profiles of sulfonamides incorporating 1,3,5-triazine structural motifs were investigated, showing moderate radical scavenging and metal chelating activity .
科学的研究の応用
Enzyme Inhibition for Disease Treatment Sulfonamides incorporating structural motifs such as triazine have shown significant inhibitory profiles against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. Such compounds have exhibited moderate to high inhibition potency, highlighting their potential as therapeutic agents in managing these diseases (Lolak et al., 2020).
Carbonic Anhydrase Inhibition Another area of application for sulfonamides, including compounds structurally related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, is in the inhibition of carbonic anhydrase isozymes. These enzymes play crucial roles in physiological processes, and their inhibition can be beneficial in treating conditions like glaucoma, epilepsy, obesity, and cancer. Sulfonamides have shown low nanomolar inhibitory activities against various human carbonic anhydrase isoforms, suggesting their potential utility in developing new therapeutic agents (Alafeefy et al., 2015).
Antimicrobial and Antitumor Activities Compounds similar in structure to the one of interest have also demonstrated promising antimicrobial and antitumor activities. The synthesis and structural modification of sulfonamides, including the incorporation of piperidine nucleus, have led to compounds with talented activity against cholinesterase, showcasing their potential in drug development for diseases like cancer and infections (Khalid, 2012).
Structural and Solid-State Characterization The structural characterization of sulfonamide derivatives, including analysis through single-crystal X-ray and solid-state NMR, has provided insights into their potential as active pharmaceutical ingredients (APIs) for treating diseases like dementia. These studies highlight the importance of structural investigation in understanding the physicochemical properties and therapeutic potential of these compounds (Pawlak et al., 2021).
特性
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-14-20-19(12-27-14)15-2-4-18(5-3-15)29(25,26)21-16-6-9-22(10-7-16)17-8-11-28(23,24)13-17/h2-5,12,16-17,21H,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKJSAFJZDCDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2541832.png)
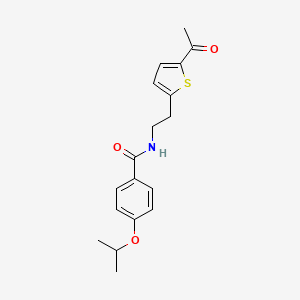
![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile](/img/structure/B2541839.png)
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2541840.png)
![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)
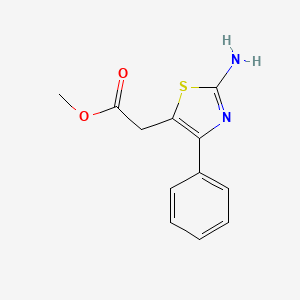
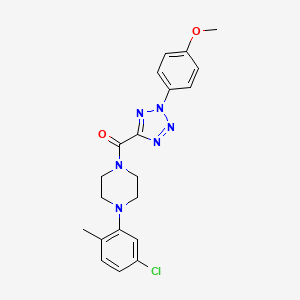


![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2541847.png)
